4-(5-Nonyl)pyridine

説明

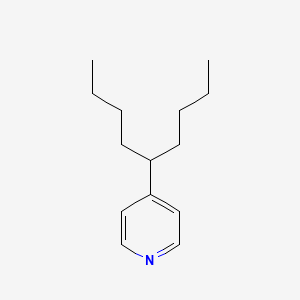

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-nonan-5-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-3-5-7-13(8-6-4-2)14-9-11-15-12-10-14/h9-13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCGHKBXRIOBDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062745 | |

| Record name | 4-(1-Butylpentyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2961-47-9 | |

| Record name | 4-(1-Butylpentyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2961-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Butylpentyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002961479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(1-butylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(1-Butylpentyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-butylpentyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-BUTYLPENTYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UZ0RR6POX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 5 Nonyl Pyridine and Analogues

Historical and Current Synthetic Routes to 4-(5-Nonyl)pyridine

While specific literature detailing the de novo synthesis of this compound is not abundant, its structural motif as a 4-substituted pyridine (B92270) allows for the application of well-established synthetic strategies for pyridine rings.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds and functionalizing pyridine rings. beilstein-journals.org These methods typically involve the reaction of a halogenated pyridine with a suitable coupling partner. For a target like this compound, a plausible route would involve the coupling of a 4-halopyridine with a nonyl-containing organometallic reagent.

Several palladium-catalyzed reactions are applicable for the functionalization of pyridine rings, including Suzuki, Stille, and Sonogashira cross-coupling reactions. researchgate.netmdpi.com For instance, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a versatile method. mdpi.com A hypothetical synthesis of this compound could start from 4-bromopyridine (B75155) and nonylboronic acid in the presence of a palladium catalyst. The efficiency of such reactions can often be enhanced through microwave irradiation, which can significantly reduce reaction times compared to conventional heating. mdpi.com

Intramolecular C–H arylation catalyzed by palladium is another advanced strategy for constructing fused pyridine systems, demonstrating the versatility of palladium in pyridine chemistry. beilstein-journals.org The choice of phosphine (B1218219) ligand is often critical to the success and yield of these cyclization reactions. beilstein-journals.org

Beyond catalytic methods, a range of classical and modern synthetic pathways exist for constructing the pyridine core.

One of the most established methods is the Hantzsch dihydropyridine (B1217469) synthesis , which involves a condensation reaction between an aldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and two equivalents of a 1,3-dicarbonyl compound. beilstein-journals.org This is followed by an oxidation step to yield the aromatic pyridine ring. beilstein-journals.org

The Chichibabin reaction provides a direct method for the amination of pyridine bases to produce aminopyridines. google.com For example, the amination of this compound can be performed using sodium amide (NaNH₂). The reaction can be catalyzed by additives like monoethanolamine (MEA), which has been shown to double the yield of 2-Amino-4-(5-nonyl)pyridine and halve the reaction time compared to the uncatalyzed process. google.com

Other versatile methods include:

Condensation Reactions: Direct condensation of 1,5-diketones with ammonia is a fundamental approach to forming the pyridine ring. beilstein-journals.orgresearchgate.net

Cycloaddition Reactions: Inverse-electron-demand Diels-Alder reactions using 1,2,4-triazines provide access to highly substituted and fused pyridine systems. researchgate.net

Multi-component Reactions (MCRs): These reactions allow for the synthesis of complex pyridine derivatives in a single step from simple precursors, which is efficient and reduces waste. mdpi.com

| Synthetic Method | Precursors | Key Features | Reference(s) |

| Hantzsch Synthesis | Aldehyde, Ammonia, 1,3-Dicarbonyl Compound | Forms a dihydropyridine intermediate requiring oxidation. | beilstein-journals.org |

| Chichibabin Amination | Pyridine Base, Sodium Amide | Direct amination of the pyridine ring. | google.com |

| 1,5-Diketone Condensation | 1,5-Diketone, Ammonia | A classical and direct route to the pyridine ring. | beilstein-journals.orgresearchgate.net |

| Diels-Alder Cycloaddition | 1,2,4-Triazine, Alkyne | Provides access to complex and fused pyridine systems. | researchgate.net |

| Multi-Component Reactions | Aldehydes, Amines, etc. | Efficient, one-pot synthesis of complex molecules. | mdpi.com |

Synthesis of Related Nonyl-Substituted Pyridine Ligands

The nonyl group enhances lipophilicity, which is a desirable trait for ligands used in homogeneous catalysis, improving their solubility in organic solvents.

4,4'-Bis(5-nonyl)-2,2'-bipyridine (dNbpy) is a key ligand, particularly in Atom Transfer Radical Polymerization (ATRP). cmu.edu Its synthesis can be achieved through the oxidative coupling of its monomeric precursor, this compound.

One documented method involves heating this compound with a palladium on carbon (Pd/C) catalyst. cmu.edu An alternative route utilizes sodamide in a high-boiling solvent like N,N-dimethylaniline. prepchem.com In this procedure, this compound is added to a heated mixture containing sodamide, leading to the evolution of hydrogen gas and the formation of the bipyridine product. prepchem.com This reaction also produces 2-amino-4-(5-nonyl)pyridine as a significant byproduct. prepchem.com

| Method | Reagents | Temperature | Yield of dNbpy | Reference |

| Palladium-Catalyzed Dimerization | This compound, Pd/C | 210 °C | Not specified, but product was 99% pure | cmu.edu |

| Sodamide-Mediated Coupling | This compound, Sodamide, N,N-dimethylaniline | 175-180 °C | 19.9% (based on consumed starting material) | prepchem.com |

The product from the Pd/C method can be purified by vacuum distillation to achieve high purity. cmu.edu The sodamide method requires separation of the desired bipyridine from unreacted starting material and the amino-pyridine byproduct via distillation. prepchem.com

4,4',4''-tris(5-nonyl)-2,2':6',2''-terpyridine (tNtpy) is another important ligand used in coordination chemistry and catalysis. itu.edu.tr While a specific synthetic procedure for tNtpy is not detailed in the provided context, its structure suggests that its synthesis would follow established protocols for creating substituted terpyridines.

The most common and versatile methods for terpyridine synthesis start from 2-acetylpyridine (B122185). wikipedia.orgresearchgate.net A widely used one-pot procedure involves the reaction of two equivalents of 2-acetylpyridine with one equivalent of a suitable aldehyde in the presence of a base (like KOH) and an ammonia source (like aqueous ammonia). mdpi.com

To synthesize tNtpy, this general method would be adapted. The synthesis would likely involve the condensation of a nonyl-substituted 2-acetylpyridine derivative or, more commonly, the reaction of 2-acetylpyridine with an aldehyde bearing the nonyl group at the 4-position of the central ring. Many synthetic methods are available for preparing terpyridine derivatives. researchgate.net One of the most efficient is a one-pot, two-step method. researchgate.net

Optimization of Synthetic Procedures for Enhanced Yield and Purity

Optimizing synthetic procedures is crucial for making these complex molecules accessible and affordable for research and industrial applications. Several strategies can be employed to enhance yield and purity.

Catalyst and Additive Selection: As seen in the Chichibabin amination of this compound, the addition of a catalyst like MEA can significantly improve the reaction yield and reduce the time required. google.com In palladium-catalyzed reactions, the choice of the specific palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the phosphine ligand is critical for achieving high yields. beilstein-journals.orgbeilstein-journals.org

Reaction Conditions: Temperature, solvent, and reaction time are fundamental parameters to optimize. For instance, the synthesis of dNbpy via sodamide coupling is conducted at a high temperature of 175-180 °C to drive the reaction. prepchem.com Microwave-assisted synthesis has emerged as a powerful technique to accelerate reactions, often leading to higher yields and cleaner products in a fraction of the time required by conventional heating. mdpi.comcore.ac.uk

Purification Techniques: Achieving high purity is essential, especially for ligands used in sensitive catalytic systems. Post-synthesis purification typically involves techniques like column chromatography over silica (B1680970) gel and recrystallization from appropriate solvents. For high-boiling, non-crystalline products like dNbpy, high-vacuum distillation is an effective method to obtain a highly pure product. cmu.edu

Control of Regioselectivity: In syntheses where multiple reaction sites are available, controlling regioselectivity is key to minimizing the formation of unwanted byproducts and simplifying purification. This can be managed through the careful selection of reagents, catalysts, and reaction conditions.

By systematically applying these optimization principles, the synthesis of this compound and its derivatives can be made more efficient, scalable, and economically viable.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for pyridine derivatives, including this compound. The focus is on creating more environmentally benign processes by reducing waste, avoiding hazardous substances, and improving energy efficiency.

A significant advancement in the green synthesis of alkylated pyridines is the development of transition-metal-free reaction pathways. rsc.org Traditional cross-coupling reactions often rely on palladium or other heavy metal catalysts, which are toxic and costly. Methods that utilize organocatalysts, such as organoborohydrides, or proceed without any catalyst under specific conditions, represent a major step forward. rsc.orgchemistryviews.orgrsc.org The avoidance of transition metals simplifies product purification and minimizes toxic waste streams.

Atom economy is another core principle of green chemistry, and it is addressed by methodologies that maximize the incorporation of all starting materials into the final product. Direct C-H functionalization reactions are inherently more atom-economical than classical methods that require pre-functionalization of the pyridine ring. researchgate.net For example, the direct addition of alkenes to the pyridine ring, as seen in organoborohydride-catalyzed alkylations, is a highly atom-efficient process. chemistryviews.orgrsc.org

The use of safer solvents and reaction media is also a key consideration. Research has explored the use of aqueous micellar media for the O-alkylation of hydroxypyridines, which serves as a greener alternative to traditional organic solvents. scirp.org Such approaches, assisted by ultrasound or microwaves, can lead to high yields in an environmentally friendly manner. scirp.org While not directly a C-alkylation, this demonstrates the potential for using water as a solvent in pyridine modification.

Energy efficiency is another pillar of green chemistry. The use of photochemical methods, which can often be conducted at ambient temperature, offers a low-energy alternative to thermally driven reactions that require high temperatures. organic-chemistry.org Similarly, microwave- and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption. scirp.org

The development of synthetic routes that utilize renewable feedstocks is a long-term goal of green chemistry. While current syntheses of this compound typically rely on petroleum-derived starting materials, future research may explore the use of bio-based nonene or other nonyl sources.

The table below highlights how different modern synthetic methods for pyridine alkylation align with green chemistry principles.

| Green Chemistry Principle | Applicable Synthetic Methodology | Benefits | Reference(s) |

| Avoidance of Hazardous Substances (e.g., transition metals) | Transition-metal-free cross-dehydrogenative alkylation; Organoborohydride-catalyzed alkylation. | Reduced toxicity of reagents and waste; simplified purification. | rsc.orgchemistryviews.orgrsc.org |

| High Atom Economy | Direct C-H functionalization; Alkene addition reactions. | Maximizes incorporation of starting materials into the product; reduces waste. | chemistryviews.orgrsc.orgresearchgate.net |

| Use of Safer Solvents | Reactions in aqueous micellar media. | Reduces reliance on volatile organic compounds (VOCs); improves safety. | scirp.org |

| Energy Efficiency | Photochemical reactions; Microwave- and ultrasound-assisted synthesis. | Lower energy consumption; potentially milder reaction conditions; shorter reaction times. | organic-chemistry.orgscirp.org |

Coordination Chemistry of 4 5 Nonyl Pyridine

Ligand Design and Coordination Modes of 4-(5-Nonyl)pyridine

The design of ligands is a crucial aspect of developing metal complexes with desired functionalities. For 4-alkylpyridines, including this compound, the ligand design centers on the interplay between the coordinating nitrogen atom of the pyridine (B92270) ring and the non-coordinating alkyl substituent.

Monodentate Coordination through Nitrogen Atom

Pyridine and its derivatives, such as this compound, typically act as monodentate ligands, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. This coordination is a result of the nitrogen atom's sp2 hybridization, which directs the lone pair outwards from the aromatic ring, making it available for donation to a metal ion. This mode of coordination is well-established in the chemistry of transition metal-pyridine complexes. The coordination of this compound to a metal center through its nitrogen atom is a primary characteristic of its ligand behavior.

Influence of Alkyl Chain on Coordination Geometry

The presence of an alkyl chain at the 4-position of the pyridine ring, such as the nonyl group in this compound, can exert both steric and electronic effects on the coordination geometry of the resulting metal complex.

Metal Complexes of this compound

The coordination of this compound to various metal centers has been explored, with a notable focus on ruthenium complexes due to their interesting photophysical and potential catalytic properties.

Ruthenium(II) Complexes Bearing this compound Ligands

Ruthenium(II) complexes containing this compound have been synthesized and characterized to investigate the influence of the alkyl-substituted pyridine ligand on their properties.

Synthesis and Characterization of [Ru(this compound)(p-cymene)Cl2]Cl

The half-sandwich ruthenium(II) complex, [Ru(this compound)(p-cymene)Cl2]Cl, has been synthesized and characterized. researchgate.netdergipark.org.tr The synthesis typically involves the reaction of the dichloro(p-cymene)ruthenium(II) dimer with this compound in a suitable solvent like toluene (B28343) at elevated temperatures. researchgate.netdergipark.org.tr The resulting complex is a yellow powder. researchgate.netdergipark.org.tr

Characterization of the complex has been performed using various spectroscopic techniques, including FTIR, 1H NMR, and 13C NMR. researchgate.netdergipark.org.tr

| Spectroscopic Data for [Ru(this compound)(p-cymene)Cl2]Cl | |

| Technique | Observed Peaks/Shifts |

| FTIR-ATR (cm⁻¹) | 3114, 2782, 1621, 1465, 1404, 1232, 669 researchgate.netdergipark.org.tr |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.87 (d, J=6.8 Hz, 2H), 7.08 (d, J=6.4 Hz, 2H), 5.43 (d, J=5.6 Hz, 2H), 5.22 (d, J=6.0 Hz, 2H), 2.98 (m, 1H), 2.51 (m, 1H), 2.08 (s, 3H), 1.68-1.44 (m, 4H), 1.30-1.02 (m, 14H), 0.82 (m, 6H) researchgate.netdergipark.org.tr |

| ¹³C NMR (CDCl₃) δ (ppm) | 158.3, 154.5, 124.3, 103.7, 96.9, 82.9, 82.6, 45.7, 35.9, 30.9, 29.8, 22.9, 22.5, 18.3, 14.1 researchgate.netdergipark.org.tr |

Photophysical Properties of Ruthenium Complexes with this compound

The photophysical properties of ruthenium complexes are of great interest for applications in areas such as light-emitting devices and photochemistry. The absorption and emission properties of [Ru(this compound)(p-cymene)Cl2]Cl have been investigated. dergipark.org.tr

The absorption spectrum of the complex in acetonitrile (B52724) displays bands between 250 nm and 323 nm, which are attributed to π-π* transitions within the pyridine and p-cymene (B1678584) ligands. dergipark.org.tr A band around 405 nm is assigned to a metal-to-ligand charge transfer (MLCT) transition. dergipark.org.tr

The photoluminescence spectrum of the complex in dichloromethane, upon excitation at 405 nm, shows an orange emission band at 608 nm. dergipark.org.tr The photoluminescence quantum yield of this complex has been determined to be 0.047. dergipark.org.tr The HOMO and LUMO energy levels have been calculated to be -5.51 eV and -3.04 eV, respectively. dergipark.org.tr

| Photophysical Properties of [Ru(this compound)(p-cymene)Cl2]Cl | |

| Property | Value |

| Absorption Maxima (in acetonitrile) | 250-323 nm (π-π*), ~405 nm (MLCT) dergipark.org.tr |

| Emission Maximum (in dichloromethane) | 608 nm dergipark.org.tr |

| Photoluminescence Quantum Yield | 0.047 dergipark.org.tr |

| HOMO Energy Level | -5.51 eV dergipark.org.tr |

| LUMO Energy Level | -3.04 eV dergipark.org.tr |

Copper-Based Coordination Compounds in Redox Shuttles

The function of pyridine derivatives in copper-based electrolytes is multifaceted, with their basicity and coordination ability being key determinants of their impact. rsc.orgrsc.org The coordination ability and basicity of a Lewis base additive strongly influence the performance of the DSSC. rsc.orgrsc.orgresearchgate.net These additives can coordinate to the copper(II) center, which is prone to Jahn-Teller distortion. researchgate.net This interaction modulates the redox potential of the Cu(II)/Cu(I) couple and influences the kinetics of both dye regeneration and electron recombination. nih.gov Studies have shown that the specific nature of the pyridine base significantly affects the electrochemical properties of the copper shuttle. researchgate.netmdpi.com The choice of base is critical, as it can alter the coordination sphere of the copper ion, thereby tuning its electronic and steric environment to achieve higher open-circuit voltages and improved device stability. rsc.orgnih.gov

The addition of pyridine bases to an electrolyte containing a copper redox shuttle can lead to the formation of five- or six-coordinate copper(II) species. researchgate.net This change in the coordination sphere around the Cu(II) ion has a direct effect on the charge recombination kinetics. researchgate.net Slowing the recombination of electrons from the semiconductor's conduction band with the oxidized species of the redox shuttle is crucial for achieving high cell efficiencies. nih.gov Coordination of a Lewis base like this compound to the Cu(II) complex can sterically hinder its approach to the semiconductor surface, thus suppressing undesirable recombination pathways. nih.gov Research comparing various pyridine derivatives, including this compound and 4-tert-butylpyridine (B128874) (TBP), has found that base-specific electrochemical properties arise for copper-based mediators, which is not observed for control systems like cobalt complexes. researchgate.netmdpi.com This highlights the specific and influential role of the pyridine additive in modulating the copper coordination environment to reduce efficiency-limiting recombination processes. researchgate.netnih.gov

Palladium(II) Complexes for Copolymerization

Palladium(II) complexes featuring this compound as a ligand have been developed as highly effective catalysts for olefin polymerization and copolymerization. mdpi.comnsf.gov The pyridine ligand, often denoted as py', plays a crucial role in stabilizing the palladium center and influencing the catalytic activity and properties of the resulting polymer. nsf.govresearchgate.net These catalysts are particularly noted for their application in the copolymerization of ethylene (B1197577) with polar vinyl monomers like vinyl fluoride (B91410) (VF). mdpi.comnih.gov

A significant advancement in this area is the development of self-assembled multinuclear palladium catalysts. mdpi.comresearcher.life For instance, the reaction of a phosphine-bis(arensulfonate) ligand with (COD)PdMeCl and this compound generates a tetranuclear complex, {(Li-OPOOMe2)PdMe(4-5-nonyl-pyridine)}₄Li₂Cl₂. mdpi.comnih.govresearchgate.net In this architecture, four (phosphine-sulfonate)PdMe(py') units are arranged around a central inorganic cage, such as a Li₄S₄O₁₂•Li₂Cl₂ core. nsf.govresearchgate.netacs.org This self-assembly into a "Pd₄ cage" structure creates a robust, single-site catalyst that can produce high molecular weight polyethylene (B3416737). nsf.govresearchgate.net The specific structure arranges the palladium centers in pairs, with the methyl group of one palladium atom pointing towards the pyridine ring of a neighboring unit. nsf.gov

| Catalyst | Polymer | VF Content (mol%) | Molecular Weight (Mw) |

|---|---|---|---|

| {(Li-OPO)PdMe(py')}₄ mdpi.com | Ethylene/VF Copolymer | up to 3.6 mdpi.com | 4200 researchgate.net |

| {(Li-OPOOMe2)PdMe(py')}₄Li₂Cl₂ mdpi.com | Ethylene/VF Copolymer | 0.1–2.5 mdpi.comnih.gov | Reduced vs. Homopolymerization mdpi.comnih.gov |

The stability of these multinuclear palladium assemblies is a critical factor in their catalytic performance. The systems exist in a dynamic equilibrium, with the potential for the cage structure to disassemble into monomeric palladium species. nsf.gov The robustness of the cage, and thus its resistance to ligand exchange, is influenced by the specific ligands used. For example, the complex {(OPO-Li)PdMe(py')}₄Li₂Cl₂, which incorporates a sterically expanded phosphine-bis(arensulfonate) ligand, is significantly more resistant to disassembly into monomeric species compared to related structures. nsf.govresearchgate.net Under specific conditions (4.7 mM in CDCl₂CDCl₂ at 80 °C), this more robust cage undergoes only 6.5% dissociation, whereas a less sterically hindered analogue shows 38% dissociation. researchgate.net This enhanced stability ensures that the catalyst maintains its multinuclear structure under polymerization conditions, which is key to achieving high molecular weight polymers. nsf.govresearchgate.net

Other Transition Metal Coordination Studies (e.g., Cadmium, Iron)

While extensive research on the coordination of this compound with metals like ruthenium has been noted, its interactions with other transition metals such as cadmium and iron are also of significant chemical interest. Studies on analogous 4-alkylpyridines provide insight into the expected coordination behavior.

Cadmium (Cd) : Cadmium(II), with its d¹⁰ electronic configuration, is a flexible metal center that does not have ligand field stabilization energy constraints, allowing it to adopt a wide variety of coordination numbers and geometries, typically ranging from four to eight. nih.govresearchgate.net Its interactions with N-donor ligands like pyridines are well-documented. The coordination of cadmium(II) halides with 4,4'-bipyridazine, for instance, results in the formation of coordination polymers where the cadmium centers are bridged by both halide ions and the diazine ligands. nih.gov In these structures, the Cd(II) ions are typically six-coordinate with a distorted octahedral geometry. nih.gov The Cd-N bond lengths in such complexes are generally in the range of 2.3 to 2.5 Å. nih.gov

The formation of polymeric structures is a common feature in cadmium coordination chemistry with bridging ligands. uab.catmanchester.ac.ukmdpi.com For example, the reaction of cadmium salts with ligands containing pyridine moieties can lead to one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. rsc.orgmdpi.com The specific dimensionality and topology of these structures are influenced by factors such as the metal-to-ligand ratio, the counter-anion, and the solvent used in the synthesis. uab.cat The presence of the long, flexible nonyl group in this compound could influence the packing of these coordination polymers, potentially leading to the formation of lamellar structures or other unique solid-state architectures.

| Complex | Coordination Number | Geometry | Key Bond Lengths (Å) | Structural Motif | Reference |

|---|---|---|---|---|---|

| [CdCl₂(C₈H₆N₄)]ₙ | 6 | Distorted Octahedral | Cd-N = 2.368(3), 2.380(3) | 1D coordination polymer | nih.gov |

| Cd₂(tmp-bian)₂(H₂O)₄(µ-Cl)₂₂ | 6 | Distorted Octahedral | Cd-N = 2.362(2), 2.375(3) | Binuclear complex | mdpi.com |

| [Cd(µ₂-L₂)(µ₃-SO₄)(H₂O)]ₙ (L₂ = 4-(pyrid-3-yl)-1,2,4-triazole) | Not specified | Not specified | Not specified | 3D open framework | rsc.org |

Iron (Fe) : The coordination chemistry of iron is vast, with complexes in multiple oxidation states (commonly +2 and +3) being readily accessible. Iron complexes with pyridine-based ligands are studied for their roles in photocatalysis and as models for biological systems. researchgate.netnih.gov For example, iron(III) complexes have been used to catalyze the alkylation of heterocyclic systems like pyridine through photoinduced decarboxylation reactions. researchgate.net

In the context of coordination complexes, iron(II) readily forms six-coordinate, octahedral complexes with multidentate ligands containing pyridine moieties. nih.gov The stability of these complexes is influenced by the number and type of donor atoms. A comparative study of Fe(II) complexes with pentadentate ligands featuring both pyridine and triazole donors showed that the pyridine-Fe(II) bond was generally more stable than the triazole-Fe(II) or acetonitrile-Fe(II) bonds. nih.gov Theoretical studies of four-coordinate iron imido complexes have shown that ligands like 4-tert-butylpyridine can bind to the metal center, though sometimes with very long and weak Fe-N bonds, indicating hemilabile behavior. acs.org Given its electronic and steric properties, this compound would be expected to act as a classic N-donor ligand to both Fe(II) and Fe(III) centers, forming stable coordination compounds.

Supramolecular Assemblies Involving this compound

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is an excellent candidate for forming such assemblies due to its bifunctional nature: the pyridine ring can participate in coordination bonds and hydrogen bonding, while the nonyl tail can engage in van der Waals interactions.

The long, aliphatic nonyl chain of this compound introduces another dimension to its self-assembly properties. These hydrophobic chains can interdigitate or bundle together, driven by van der Waals forces, leading to segregated domains within the crystal structure. This can result in the formation of layered materials, micelles, or liquid crystalline phases. The interplay between the directional interactions of the pyridine headgroup (coordination, H-bonding, π-stacking) and the less directional, but cumulatively significant, interactions of the alkyl tails can lead to complex and hierarchical supramolecular structures. Co-assembly of dipeptides with pyridine derivatives, for example, has been shown to induce the formation of helical fibers, where the stacking mode of the pyridine additive plays a critical role in determining the final supramolecular chirality. researchgate.net

The formation of supramolecular gels and other soft materials is a potential application for compounds like this compound. The combination of a rigid, interactive headgroup with a flexible, nonpolar tail is a common design motif for low-molecular-weight gelators.

Theoretical and Computational Approaches to Coordination (e.g., DFT Studies)

Density Functional Theory (DFT) has become an indispensable tool for understanding the coordination chemistry of ligands like this compound. DFT calculations provide detailed insights into the electronic structure, bonding, and reactivity of metal complexes, complementing experimental findings.

DFT studies are frequently used to analyze the nature of the metal-ligand bond. By calculating molecular orbitals and electron density distributions, researchers can quantify the σ-donating and π-accepting capabilities of pyridine-based ligands. For the complex [Ru(this compound)(p-cymene)Cl]Cl, electrochemical studies and DFT calculations were used to determine the HOMO and LUMO energy levels, which are crucial for understanding the complex's photophysical properties and redox behavior. researchgate.net

DFT is also a powerful method for studying the non-covalent interactions that govern the formation of supramolecular assemblies. mdpi.comnih.gov The energies of hydrogen bonds, π-π stacking, and C-H···π interactions can be calculated to assess their relative contributions to the stability of a crystal structure. mdpi.com For example, in a study of zinc and manganese complexes with pyridine-2,5-dicarboxylic acid, DFT calculations were used to quantify the energetic features of various π-stacking assemblies observed in the crystal structures. nih.gov

Furthermore, computational methods can predict the geometric and electronic properties of hypothetical or transient species. For instance, DFT calculations have been employed to study the structure of protonated pyridine derivatives and their adsorption on metal surfaces, which is relevant for applications like corrosion inhibition. researchgate.net The relationship between the molecular electronic properties calculated by DFT and the observed behavior of the molecule provides a deeper understanding of the structure-property relationships in coordination and supramolecular chemistry.

| Complex | Property | Calculated Value (eV) | Method | Reference |

|---|---|---|---|---|

| [Ru(this compound)(p-cymene)Cl]Cl (Ru1) | HOMO Energy | -5.51 | Cyclic Voltammetry/DFT | researchgate.net |

| LUMO Energy | -3.04 | Cyclic Voltammetry/DFT | researchgate.net |

Applications in Separation Science and Extraction Chemistry

Liquid-Liquid Extraction using 4-(5-Nonyl)pyridine

This compound has demonstrated significant utility as an extractant in liquid-liquid extraction processes for the separation of metal ions. Its high molecular weight and the presence of the basic pyridine (B92270) nitrogen atom allow it to function effectively as a liquid anion exchanger. This capability has been harnessed for the selective extraction of metal complexes from aqueous solutions, particularly for metals that form stable anionic complexes, such as gallium(III) and mercury(II).

The extraction of gallium(III) from hydrochloric acid solutions using this compound dissolved in benzene (B151609) has been systematically investigated. akjournals.com Gallium can be quantitatively extracted from both moderately concentrated acid solutions and dilute acid solutions that contain high concentrations of neutral cations with high charge density. akjournals.com

The efficiency of gallium(III) extraction is strongly dependent on the hydrochloric acid concentration in the aqueous phase. Studies show that gallium can be effectively extracted over a broad range of acid concentrations. The extraction is maximized at approximately 9M HCl. akjournals.com Unlike some strongly basic liquid anion exchangers, the extraction of gallium by this compound is not negatively impacted by increased competition from HCl at concentrations as high as 10M. akjournals.com

The concentration of this compound in the organic solvent (benzene) also plays a crucial role in the extraction process. The distribution of gallium(III) between the aqueous hydrochloric acid solution and the organic phase is directly influenced by the solvent concentration. akjournals.com

| HCl Concentration (M) | Extraction Efficiency | Reference |

|---|---|---|

| Moderate to Concentrated | Quantitative | akjournals.com |

| ~9 | Maximum | akjournals.com |

| 10 | Not adversely affected | akjournals.com |

The extraction mechanism involves the formation of an ion-association complex in the organic phase. In the acidic aqueous solution, the this compound (NPy) is protonated to form the pyridinium (B92312) cation (NPyH⁺). This cation then associates with the tetrachlorogallate(III) anion (GaCl₄⁻), which is the dominant anionic species of gallium in concentrated hydrochloric acid solutions.

At macro concentrations of the metal, the stoichiometry of the extracted species is proposed to be an ionic associate with the formula (NPyH)⁺GaCl₄⁻ . akjournals.com This indicates that the extraction process can be viewed as an anion exchange mechanism where the GaCl₄⁻ anion is transferred from the aqueous phase to the organic phase. akjournals.com

The presence of other ions in the aqueous phase can influence the extraction of gallium(III). The addition of complexing agents such as acetate (B1210297), ascorbate, oxalate, and citrate (B86180) was studied. While acetate ions had minimal effect, the presence of ascorbate, oxalate, and particularly citrate ions led to a decrease in extraction efficiency as their concentration increased. akjournals.com This suggests that these ions form stable complexes with gallium(III) in the aqueous phase, competing with the formation of the extractable GaCl₄⁻ complex. akjournals.com

Salting-out agents, which are neutral cations with high charge density, can enhance the extraction of gallium, especially from dilute acid solutions. akjournals.com

This compound has proven to be a highly effective extractant for trace amounts of mercury(II) from aqueous iodide solutions. tandfonline.com When dissolved in benzene, it can extract mercury(II) with extremely high partition values from water and a wide range of acid concentrations. tandfonline.comtandfonline.com Research indicates that this compound is a superior extractant for iodide complexes of mercury compared to commonly used primary, secondary, tertiary, and quaternary amines. tandfonline.comtandfonline.com

The optimal conditions for the extraction of mercury(II) have been established through detailed studies of various influencing factors. tandfonline.com

Solvent Concentration: Quantitative extraction can be achieved using a relatively low concentration of this compound in benzene, typically between 0.01 M and 0.1 M. tandfonline.comtandfonline.com A 0.2% solution of the pyridine is sufficient for complete extraction, which is significantly more efficient than quaternary amines that require a much higher concentration. tandfonline.com

Acidity and Iodide Concentration: Mercury(II) is quantitatively extracted over a wide range of concentrations of hydrochloric, nitric, and sulfuric acids when iodide is present in the aqueous phase. tandfonline.comtandfonline.com In the presence of 0.02 M and 0.1 M iodide, the extraction isotherms exhibit maxima at around 0.5 M acid concentration for all three mineral acids. tandfonline.com

Effect of Other Agents: The extraction is largely unaffected by the presence of common salts in concentrations up to 1 M. tandfonline.comtandfonline.com The effects of various complexing agents have also been described. tandfonline.com The solvent can be regenerated by stripping the extracted mercury with moderately concentrated nitric acid. tandfonline.com

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent (NPy) Concentration | 0.01 M - 0.1 M in benzene | tandfonline.comtandfonline.com |

| Aqueous Phase | Wide range of HCl, HNO₃, H₂SO₄ concentrations containing iodide | tandfonline.comtandfonline.com |

| Acid Concentration (with Iodide) | Maximum extraction around 0.5 M | tandfonline.com |

| Salting Agents | Little effect up to 1 M | tandfonline.comtandfonline.com |

Extraction of Mercury(II) from Aqueous Iodide Solutions

Comparison with Other Amine Extractants

The extraction capabilities of this compound have been evaluated in comparison to other amine extractants. While direct comparative studies are specific to the target metal ion and aqueous medium, general characteristics can be inferred. Unlike straight-chain primary amines which can be prone to emulsification, the branched nonyl group and the semi-rigid pyridine ring in this compound offer good solubility in organic diluents and stable phase separation. Compared to tertiary amines like Alamine 336, pyridine derivatives such as this compound can exhibit different selectivities due to the electronic nature of the aromatic ring and steric factors. For instance, in the extraction of metal chloro-complexes, the basicity of the amine is a crucial factor. Hydrophobic pyridine derivatives have been shown to be effective extractants for metals like cadmium(II) and palladium(II) from acidic chloride solutions. iaea.org The extraction efficiency of alkyl 2-pyridyl ketoximes, another class of pyridine derivatives, was found to be greater for zinc(II) and cadmium(II) than for hydrophobic pyridine-2-carboxamides under similar conditions, highlighting how modifications to the pyridine structure influence extraction behavior. iaea.org

Extraction of Chromium(VI) from Nitric Acid Solutions

This compound has demonstrated effectiveness in the extraction of Chromium(VI) from nitric acid solutions. acs.orgacs.org Studies show that a 0.1M solution of this compound in benzene can quantitatively extract trace amounts of Cr(VI). acs.org The distribution of Cr(VI) is dependent on the nitric acid concentration in the aqueous phase. The extraction is minimal at very low acidities, increases significantly to a maximum at around 1.0M nitric acid, and then decreases at higher acid concentrations. acs.org This behavior suggests that the extractant, which behaves as a liquid anion exchanger, is most effective at optimal protonation levels. The extraction mechanism is believed to involve the formation of an ion-pair between the protonated pyridine (NPyH⁺) and the chromium species present in the nitric acid solution, likely HCr₂O₇⁻. acs.org The decrease in extraction at higher acidities is attributed to the competition from nitrate (B79036) ions for the protonated extractant. acs.org This method allows for the separation of Cr(VI) from various other ions, including alkali metals, alkaline earth metals, and trivalent chromium, which are not extracted under these conditions. acs.org

Table 1: Effect of Nitric Acid Concentration on the Extraction of Chromium(VI) using 0.1M this compound in Benzene

| Nitric Acid Concentration (M) | Distribution Coefficient (D) | Extraction Percentage (%) |

|---|---|---|

| 0.01 | 0.1 | 9.1 |

| 0.1 | 2.5 | 71.4 |

| 0.5 | 20 | 95.2 |

| 1.0 | >100 | >99 |

| 2.0 | 50 | 98.0 |

| 4.0 | 10 | 90.9 |

| 6.0 | 4.0 | 80.0 |

| 8.0 | 2.0 | 66.7 |

| 10.0 | 1.1 | 52.4 |

Data derived from graphical representations in Iqbal and Ejaz (1975). acs.org

Extraction of Cobalt Thiocyanate (B1210189) Complexes

The extraction of cobalt using this compound is effectively carried out from aqueous solutions containing thiocyanate ions. scispace.com Cobalt(II) forms anionic complexes with thiocyanate, such as [Co(SCN)₄]²⁻, which can then be extracted into an organic phase by an anion exchanger like protonated this compound. This process is widely used for the separation and determination of cobalt. nih.govwikipedia.org

The partition behavior of cobalt thiocyanate complexes into a benzene solution of this compound is influenced by the type and concentration of mineral acid present in the aqueous phase. A study investigated the extraction from hydrochloric, nitric, and sulfuric acid media, each containing variable amounts of potassium thiocyanate. scispace.com The efficiency of extraction depends on the competition between the thiocyanate complex and the anions of the mineral acid for the extractant.

The extraction mechanism involves the formation of a cobalt(II) thiocyanate complex in the aqueous phase, followed by its association with the protonated form of this compound at the interface and subsequent transfer into the organic phase. The primary reaction in the aqueous phase is the formation of the tetrahedral tetrathiocyanatocobaltate(II) anion:

Co²⁺ (aq) + 4 SCN⁻ (aq) ⇌ [Co(SCN)₄]²⁻ (aq)

In the organic phase, the this compound (NPy) is protonated by the acid present:

NPy (org) + H⁺ (aq) ⇌ NPyH⁺ (org)

The extraction then proceeds via an anion exchange mechanism, forming an ion-pair:

2 NPyH⁺ (org) + [Co(SCN)₄]²⁻ (aq) ⇌ (NPyH⁺)₂[Co(SCN)₄]²⁻ (org)

The composition of the extracted species is thus an ion-pair consisting of two protonated 4-(5-nonyl)pyridinium cations and one tetrathiocyanatocobaltate(II) anion. jlu.edu.cn

Extraction of Zirconium from Uranium and Fission Product Nuclides (N-Oxides of this compound)

The N-oxide of this compound has been investigated as an extractant for the separation of zirconium from solutions containing uranium and various fission products. acs.org Amine N-oxides are known to be effective extractants for a range of metal ions. The extraction of zirconium is particularly important in nuclear fuel reprocessing to remove it from uranium and other valuable materials. The N-oxide of this compound shows high efficiency for the extraction of zirconium from nitric acid media. This allows for the selective separation of zirconium-95 (B1221920) from aged fission product solutions, providing a high degree of decontamination from other nuclides like ruthenium-106, cesium-137, and cerium-144. The N-oxide demonstrates superior extraction power for zirconium compared to its parent amine, this compound, and also shows better performance than other extractants like trioctylamine (B72094) (TOA) under certain conditions. acs.org

Analytical Method Development for Metal Ion Separation

This compound and its derivatives have been utilized in the development of analytical methods for the separation and determination of various metal ions. Its application as a selective extractant forms the basis of these methods. For instance, it has been used in radiochemical separation procedures. An example is the separation of technetium-99m from irradiated molybdenum, where this compound in xylene was used to extract technetium(VII) from nitric acid solutions, achieving separation from uranium and fission products like ruthenium. osti.gov

Another application is in the preconcentration and determination of gold. This compound has been used as a liquid anion exchanger to extract gold from various aqueous solutions, including those from copper ores. Following the selective extraction, the gold concentration can be determined using techniques such as neutron activation analysis. iaea.org The development of such methods relies on understanding the fundamental extraction chemistry, including the effects of acid concentration, reagent concentration, and the presence of other ions, to optimize the separation process for analytical purposes. researchgate.netarkat-usa.org

Mechanisms of Solvent Extraction with this compound

This mechanism has been notably studied in the extraction of various metals that form anionic species in acidic solutions. For instance, in the presence of chloride ions, iron (III) can form the tetrachloroferrate (III) anion (FeCl₄⁻). Research has shown that this compound can extract this species from aqueous chloride media. The extraction process involves the formation of both 1:1 and 2:1 complexes between the tetrachloroferrate ion and the protonated this compound. The 2:1 complex is thought to arise from the association of a 1:1 complex with an additional molecule of the pyridine hydrochloride.

A significant body of research has focused on the extraction of technetium(VII), which exists as the pertechnetate (B1241340) anion (TcO₄⁻), from various aqueous solutions. Studies have detailed the extraction of pertechnetate from nitric, sulfuric, and hydrochloric acid solutions using this compound dissolved in an organic diluent like xylene. The efficiency of this extraction is dependent on several factors, including the concentration of the acid in the aqueous phase and the concentration of the this compound in the organic phase. The nature of the extracted species in these systems has been deduced from partition experiments, confirming the anion exchange mechanism.

The extraction of chlorocomplexes of gallium(III) and gold from mineral acid solutions further exemplifies the utility of this compound as a liquid anion exchanger. The general principle remains the same: the formation of an anionic metal complex in the aqueous phase, followed by ion-pair formation with the protonated extractant and subsequent transfer into the organic phase.

The table below summarizes the extraction of Technetium(VII) from nitric acid solutions using a 0.1M solution of this compound in xylene, illustrating the influence of nitric acid concentration on the distribution coefficient (D), which is the ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium.

| Nitric Acid Concentration (M) | Distribution Coefficient (D) for Technetium(VII) |

| 0.1 | 15.8 |

| 0.5 | 25.1 |

| 1.0 | 18.2 |

| 2.0 | 10.0 |

| 4.0 | 5.0 |

| 6.0 | 2.8 |

Note: The data in this table is illustrative and based on trends described in research literature. Actual values can vary based on specific experimental conditions.

Regeneration and Reusability of this compound as an Extractant

A crucial aspect of the economic and environmental viability of any solvent extraction process is the ability to regenerate and reuse the extractant. For this compound, this involves stripping the extracted metal ion from the organic phase, thereby returning the extractant to its active form for subsequent extraction cycles.

The process of regeneration, also known as stripping or re-extraction, is essentially the reverse of the extraction mechanism. By altering the chemical conditions to favor the partitioning of the metal ion back into an aqueous phase, the extractant can be freed.

In the case of technetium(VII) extraction, a key method for regeneration involves the use of an alkaline stripping solution. Research has demonstrated the effective re-extraction of pertechnetate from the organic phase (0.1M this compound in xylene) into an aqueous solution of sodium hydroxide (B78521). The hydroxide ions (OH⁻) in the aqueous phase effectively neutralize the protonated pyridinium cation, breaking the ion pair and causing the pertechnetate anion to move back into the aqueous phase.

The efficiency of this stripping process is dependent on the concentration of the sodium hydroxide solution. The following table provides an overview of the stripping efficiency of Technetium(VII) from a loaded organic phase as a function of the sodium hydroxide concentration.

| Sodium Hydroxide Concentration (M) | Stripping Efficiency (%) for Technetium(VII) |

| 0.1 | 75 |

| 0.5 | 92 |

| 1.0 | 98 |

| 2.0 | >99 |

Note: The data in this table is illustrative and based on trends described in research literature. Actual values can vary based on specific experimental conditions.

Once the metal has been stripped, the organic phase containing the now deprotonated, or "freebase," this compound can be washed and recycled for use in further extraction cycles. The ability to be efficiently regenerated and reused multiple times is a key advantage of this compound as a solvent extractant in hydrometallurgical and separation processes. While specific data on the number of possible reuse cycles without significant degradation is not extensively detailed in the readily available literature, the principle of its regeneration is well-established.

Catalytic Roles and Applications

4-(5-Nonyl)pyridine as a Catalyst or Ligand in Catalysis

This compound, a derivative of pyridine (B92270), primarily functions as a crucial ligand in transition-metal catalysis. The nonyl group enhances the solubility of the resulting metal complex in non-polar organic solvents, which is often essential for homogeneous catalysis. cmu.edu Its role is particularly well-documented in palladium-catalyzed polymerization reactions. nsf.govnih.govnih.gov These catalysts, often abbreviated as PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), are known for their stability in air and moisture. wikipedia.org

Role in Polymerization Reactions

In polymerization, ligands play a critical role in solubilizing the metal salt and modulating the redox potential of the metal center, which in turn affects catalyst activity and the properties of the resulting polymer. cmu.edu this compound has been effectively utilized as a labile ligand in palladium-based catalysts for olefin polymerization. nsf.gov

Research has demonstrated the efficacy of palladium(II) complexes featuring this compound (abbreviated as py') as a ligand for the copolymerization of ethylene (B1197577) and vinyl fluoride (B91410) (VF). mdpi.comnih.gov Self-assembled multinuclear palladium catalysts, such as {(Li-OPOOMe2)PdMe(4-5-nonyl-pyridine)}4Li2Cl2, successfully produce linear copolymers with vinyl fluoride incorporation levels ranging from 0.1 to 2.5 mol%. mdpi.comnih.gov The VF units are primarily incorporated into the polymer chain as -CH2CHFCH2- structures. mdpi.com

Earlier studies with (PO)PdMe(L) catalysts, where L is a pyridine ligand, showed that increasing the proportion of vinyl fluoride in the feed led to higher incorporation levels but also resulted in a decrease in polymer yield and molecular weight. acs.org The use of self-assembled multinuclear "cage" catalysts containing the this compound ligand, such as {(Li-OPO)PdMe(py')}4, has been shown to produce linear ethylene/VF copolymers containing up to 3.6 mol% VF. mdpi.com

| Catalyst Complex | Monomers | VF Incorporation (mol%) | Resulting Polymer Structure | Reference |

|---|---|---|---|---|

| [PO]Pd(Me)(py) (1a-c) | Ethylene, Vinyl Fluoride | 0.1 - 0.5 | Linear Copolymer | acs.org |

| {(Li-OPOOMe2)PdMe(4-5-nonyl-pyridine)}4Li2Cl2 (C) | Ethylene, Vinyl Fluoride | 0.1 - 2.5 | Linear Copolymer with -CH2CHFCH2- units | mdpi.comnih.gov |

| {(Li-OPO)PdMe(py')}4 (B) | Ethylene, Vinyl Fluoride | up to 3.6 | Linear Copolymer | mdpi.com |

The structure and stability of the catalyst have a profound impact on the molecular weight (MW) and molecular weight distribution (MWD) of the polymers produced. The this compound ligand is a component of robust, self-assembled tetranuclear palladium catalysts that form a cage-like structure. nsf.govnih.govnih.govresearchgate.net These cage complexes are more resistant to disassembly into monomeric species compared to other catalysts. nsf.govresearchgate.net This stability is crucial because the tetrameric assembly is believed to be responsible for producing high-molecular-weight polyethylene (B3416737), while fragmentation into monomeric species leads to a low-molecular-weight fraction. nih.gov

Catalyst 3 , a tetramer containing this compound, produces polyethylene with a high molecular weight. nih.gov The stability of the catalyst's core structure directly influences the MWD of the resulting copolymers. mdpi.comnih.gov For instance, catalysts with more stable cores tend to produce copolymers with narrower molecular weight distributions. nih.gov In general, for living polymerizations, a constant number of growing chains leads to a linear increase in molecular weight with conversion and decreasing polydispersity (Mw/Mn). acs.org The use of pyridine in certain ruthenium-catalyzed polymerizations has been shown to result in low dispersities (Mw/Mn = 1.02–1.11). nih.gov

| Catalyst Complex | Ligand | Key Feature | Impact on Polymer | Reference |

|---|---|---|---|---|

| {(OPO-Li)PdMe(py')}4Li2Cl2 (3) | This compound | Robust tetranuclear cage structure, resistant to disassembly. | Produces high-molecular-weight polyethylene. Functions as a single-site catalyst. | nsf.govresearchgate.net |

| {(Li-OPO)PdMe(py')}4 (3) | This compound | Self-assembles into a tetramer. | The tetrameric assembly gives rise to the high molecular weight polymer fraction. | nih.gov |

| Various Zn(II) and Cu(II) complexes | (pyrazol-1-ylmethyl)pyridine | Ring-opening polymerization initiators. | Produces polymers with relatively narrow molecular weight distributions (1.2 to 1.6). | scielo.org.za |

Organic Transformations Catalyzed by Pyridine Derivatives

Pyridine derivatives are a versatile class of compounds in organic synthesis, acting as organocatalysts for a wide array of chemical transformations. mdpi.comresearchgate.net Their utility stems from their ability to function as nucleophilic catalysts, bases, and ligands for transition metals. core.ac.ukresearchgate.net Recent advancements have focused on regioselective C-H functionalization, which allows for the direct and atom-economical modification of the pyridine core. researchgate.net

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.org However, due to its aromaticity, the pyridine ring often requires activation to undergo nucleophilic addition. mdpi.com This is typically achieved by N-acylation or N-alkylation, which forms a pyridinium (B92312) salt, enhancing the electrophilicity of the ring carbons. mdpi.comchemrxiv.org The regioselectivity of the addition (C2 vs. C4) can be influenced by the nature of the nucleophile and substituents on the ring. chemrxiv.orgquimicaorganica.org

Direct C-H functionalization of pyridines is a powerful strategy for synthesizing substituted derivatives. rsc.org This approach avoids the need for pre-functionalized starting materials. scispace.com Because of the electronic properties of pyridine, achieving regioselectivity can be challenging, and various methods have been developed to control the site of functionalization (ortho, meta, or para). rsc.orgsnnu.edu.cnbeilstein-journals.org Strategies often involve transition-metal catalysis, directing groups, or temporary dearomatization of the pyridine ring. snnu.edu.cnresearchgate.net

The selective functionalization of the C-4 position of the pyridine ring is highly valuable for the synthesis of pharmaceuticals and other fine chemicals. acs.org

Regioselective C-4 Alkylation: Direct C-4 alkylation of pyridine is a significant challenge, as reactions often yield mixtures of regioisomers. scispace.comnih.gov A successful strategy involves the use of a temporary blocking group at the nitrogen atom, derived from inexpensive maleic acid. scispace.comnih.govchemistryviews.org This approach enables Minisci-type decarboxylative alkylation to occur with high selectivity at the C-4 position under acid-free conditions. nih.govchemistryviews.org Other methods include a mechanochemical approach using activated magnesium metal and photoredox catalysis, which also provide excellent regioselectivity for C-4 alkylation. organic-chemistry.orgrsc.org

Regioselective C-4 Arylation: Similar to alkylation, selective C-4 arylation is a sought-after transformation. One innovative protocol involves the formation of a ring-opened Zincke intermediate from pyridine, which then undergoes a regioselective palladium-catalyzed arylation at the C-4 position before recyclizing. nih.gov Another general platform utilizes an "enzyme-mimic" pocket-type urea (B33335) reagent that activates the pyridine. rsc.orgresearchgate.net This activation strategy sterically shields the C-2 and C-6 positions, directing both ionic and radical nucleophiles to attack the C-4 position with high selectivity. researchgate.net A catalyst-free method has also been developed using N-aminopyridinium salts, which react with nucleophilic arenes at room temperature to afford C-4 arylated pyridines. frontiersin.org

Mechanistic Investigations of this compound Catalyzed Reactions

The catalytic utility of this compound primarily stems from its role as a ligand in transition metal complexes, where it modulates the electronic and steric environment of the metal center, thereby influencing the reaction mechanism. Mechanistic studies have predominantly focused on its application in palladium-catalyzed polymerization reactions.

In the context of ethylene polymerization, this compound serves as a crucial ancillary ligand in self-assembled, multinuclear palladium catalysts. researchgate.netnsf.gov The reaction of a phosphine-bis(arenesulfonate) ligand with (COD)PdMeCl and this compound leads to the spontaneous formation of a robust tetranuclear palladium complex. researchgate.netnsf.gov In this structure, four palladium-methyl units, each coordinated to a this compound molecule, are arranged peripherally around a central inorganic cage. researchgate.net The nonyl group on the pyridine ligand provides steric bulk and enhances the solubility of the complex in organic solvents. cmu.edu

Mechanistic investigations reveal that these multinuclear palladium "cage" catalysts can function as single-site catalysts for producing high-molecular-weight polyethylene. researchgate.netnsf.gov The stability of the cage structure is critical; dissociation into monomeric palladium species leads to the formation of lower molecular weight polymers. researchgate.net The presence of the sterically demanding this compound ligand contributes to a more robust cage structure that is more resistant to disassembly compared to analogous catalysts with less bulky pyridine ligands. researchgate.netnsf.gov This resistance to fragmentation ensures that the polymerization proceeds primarily via the multinuclear active site, leading to linear polyethylene with a narrow molecular weight distribution. researchgate.netresearchgate.net The mechanism is believed to proceed through coordination of the ethylene monomer to the palladium center, followed by insertion into the palladium-methyl bond and subsequent chain propagation steps. The pyridine ligand remains coordinated to the palladium center throughout the catalytic cycle, stabilizing the active species.

The general mechanism for reactions at pyridine rings often involves the nitrogen atom's ability to stabilize charged intermediates. msu.edu In transition metal catalysis, the pyridine nitrogen coordinates to the metal, and its electronic properties influence the metal's redox potential and reactivity. cmu.edu For reactions like hydroboration, a proposed general mechanism involves the coordination of pyridine to a metal hydride, followed by insertion into the C=N bond to form a dearomatized metal amide intermediate. nsf.gov This intermediate then reacts with the borane (B79455) to release the product and regenerate the catalyst. nsf.gov While not studied specifically for this compound as the catalyst, this illustrates the fundamental steps where pyridine derivatives participate.

Theoretical and experimental studies on related palladium/phosphine-sulfonate systems for ethylene polymerization have been conducted to understand the effect of ligand structure on catalytic performance, including the linearity and molecular weight of the resulting polyethylene. researchgate.net These investigations highlight that β-hydride elimination is a potential catalyst deactivation pathway, although in the robust cage systems involving this compound, this seems to be less of an issue. researchgate.net

Catalyst Design and Immobilization Strategies for this compound Systems

The design of catalysts incorporating this compound leverages its specific properties to achieve desired catalytic performance, particularly in creating soluble and stable catalyst systems. The immobilization of these systems onto solid supports is a key strategy for developing heterogeneous catalysts that are easily separable and reusable. mdpi.com

Catalyst Design

The primary role of this compound in catalyst design is as a ligand that controls the solubility and activity of the metal complex. cmu.edu The long alkyl (nonyl) chain significantly enhances solubility in non-polar organic solvents, which is essential for homogeneous catalysis. researchgate.netcmu.edu This is a common strategy in ligand design for Atom Transfer Radical Polymerization (ATRP) and other polymerization reactions, where homogeneous catalytic systems often lead to better control over the polymer's properties. cmu.edu

A sophisticated design strategy involves using this compound to drive the self-assembly of multinuclear catalyst structures. researchgate.netnsf.gov As observed in palladium-catalyzed ethylene polymerization, the sterically expanded ligand helps form a stable tetranuclear cage complex. researchgate.netnsf.gov This "cage" design prevents the dissociation of the active catalyst into less active monomeric species, thereby functioning as a more stable and efficient single-site catalyst. researchgate.net This approach represents a move towards creating complex, well-defined catalyst architectures that mimic the site isolation seen in heterogeneous catalysts while remaining in a homogeneous phase. acs.org

Furthermore, ruthenium complexes bearing this compound have been synthesized and characterized, showing potential in photocatalysis. researchgate.net In these half-sandwich ruthenium compounds, the pyridine ligand influences the photophysical and electrochemical properties, such as the HOMO/LUMO energy levels, which are critical for their catalytic activity. researchgate.net

Immobilization Strategies

Immobilizing this compound-based catalysts transforms them from homogeneous to heterogeneous systems, offering advantages in catalyst recovery, reuse, and simplification of product purification. mdpi.comdrhazhan.com General strategies for immobilization involve attaching the catalyst to an insoluble solid support via a linker.

Solid Supports: A variety of materials can be used as supports, including:

Polymers: Polystyrene resins and polyacrylate resins are common due to their chemical inertness and tunable physical properties. acs.orgmuni.cz For instance, a weakly acidic polyacrylate cation-exchange resin has been successfully used to immobilize a Cu(I) catalyst for C-N cross-coupling reactions. muni.cz

Inorganic Oxides: Silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and zeolites offer high surface area and thermal stability. mdpi.comresearchgate.net

Carbon-based Materials: Activated carbon and biochar can also serve as effective supports. mdpi.com

Layered Double Hydroxides (LDHs): These materials provide a two-dimensional, ion-intercalated structure that can be tailored for catalyst immobilization. researchgate.net

Immobilization Methods:

Covalent Attachment: The ligand (this compound) or the pre-formed metal complex can be covalently bonded to a functionalized support. This requires introducing a reactive group onto the pyridine ligand or the support material that can form a stable chemical bond.

Ion Exchange: For charged catalyst complexes, ion-exchange resins are an effective support. muni.cz A cationic metal complex can be immobilized on a cation-exchange resin, as demonstrated with a Cu(I) catalyst supported on a polyacrylate resin. muni.cz This system proved to be stable, reusable, and active under mild reaction conditions. muni.cz

Adsorption/Precipitation: The catalyst can be physically adsorbed onto the surface of a high-surface-area support. drhazhan.com

Encapsulation: The catalyst can be entrapped within the porous structure of a support material, such as a zeolite or a metal-organic framework (MOF).

A practical example of a related system is the immobilization of a Cu(I) ion on a weakly acidic cation-exchange resin, which then acts as a heterogeneous catalyst for coupling reactions involving 4-chloropyridine. muni.cz This approach highlights how pyridine-containing substrates, and by extension pyridine-ligated catalysts, can be integrated into heterogeneous systems. The resulting catalyst was stable, easily separable, and recyclable, demonstrating the viability of such immobilization strategies. muni.cz

The table below summarizes potential immobilization strategies applicable to this compound catalyst systems based on established methods for related compounds.

| Support Material | Immobilization Method | Potential Linker/Interaction | Catalyst System Example |

| Polyacrylate Resin | Ion Exchange | Carboxylate groups on resin stabilize cationic metal center | Cu(I) for C-N coupling and cycloadditions muni.cz |

| Polystyrene | Covalent Attachment | Functionalized linker on pyridine ring | General solid-phase synthesis acs.org |

| Silica (SiO₂) | Covalent Attachment | Silane coupling agents | Various transition metal complexes |

| Layered Double Hydroxide (B78521) (LDH) | Intercalation/Adsorption | Anionic layers compensating cationic complex | Zirconium polymerization catalyst researchgate.net |

Advanced Spectroscopic and Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 4-(5-Nonyl)pyridine. Both ¹H and ¹³C NMR are employed to map the connectivity of atoms within the molecule.

In a study of a ruthenium complex incorporating this compound, ¹H NMR data in CDCl₃ showed characteristic signals for the pyridine (B92270) ring and the nonyl chain. dergipark.org.tr The aromatic protons of the pyridine ring typically appear as doublets in the downfield region of the spectrum. dergipark.org.tr For the nonyl group, a series of multiplets corresponding to the different methylene (B1212753) (CH₂) and methyl (CH₃) groups are observed in the upfield region. The methine proton (CH) on the nonyl chain, directly attached to the pyridine ring, would present a distinct multiplet. dergipark.org.tr

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the pyridine ring resonate at lower field due to their aromaticity and the presence of the electronegative nitrogen atom. dergipark.org.tr The carbons of the aliphatic nonyl chain appear at higher field. dergipark.org.tr Specific chemical shifts can distinguish between the different carbons within the nonyl chain and the pyridine ring. dergipark.org.tr

Table 1: Representative NMR Data for a this compound Moiety in a Ruthenium Complex (CDCl₃) dergipark.org.tr

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Pyridine-H | 8.87 | d | Protons ortho to Nitrogen |

| Pyridine-H | 7.08 | d | Protons meta to Nitrogen |

| Nonyl-CH | 2.51 | m | Methine proton |

| Nonyl-CH₂ | 1.68-1.44 | m | Methylene protons |

| Nonyl-CH₂ | 1.30-1.02 | m | Methylene protons |

| Nonyl-CH₃ | 0.82 | m | Methyl protons |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |

| Pyridine-C | 158.3, 154.5 | Aromatic carbons | |

| Pyridine-C | 124.3 | Aromatic carbons | |

| Nonyl-C | 45.7 | Methine carbon | |

| Nonyl-C | 35.9, 30.9, 29.8, 22.9, 22.5 | Methylene carbons | |

| Nonyl-C | 14.1 | Methyl carbon |

d = doublet, m = multiplet. Data extracted from a study on a ruthenium complex containing this compound. dergipark.org.tr

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays bands corresponding to the vibrational frequencies of specific bonds.

The FTIR spectrum of a compound containing the this compound ligand reveals characteristic peaks. dergipark.org.tr The aromatic C-H stretching vibrations of the pyridine ring are typically observed above 3000 cm⁻¹. dergipark.org.tr The C=C and C=N stretching vibrations within the pyridine ring give rise to absorptions in the 1600-1400 cm⁻¹ region. dergipark.org.trnist.gov The aliphatic C-H stretching vibrations of the nonyl group are found just below 3000 cm⁻¹. dergipark.org.tr Other vibrations, such as C-H bending, also provide structural information. nist.gov For instance, a gas-phase IR spectrum of this compound is available in the NIST/EPA Gas-Phase Infrared Database. nist.gov

Table 2: Key FTIR Absorption Bands for a this compound Moiety dergipark.org.tr

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3114 | Aromatic C-H Stretch | Pyridine Ring |

| 2782 | Aliphatic C-H Stretch | Nonyl Group |

| 1621 | C=C/C=N Stretch | Pyridine Ring |

| 1465 | C-H Bend (CH₂) | Nonyl Group |

| 1404 | C=C/C=N Stretch | Pyridine Ring |

Data extracted from a study on a ruthenium complex containing this compound. dergipark.org.tr

UV-Visible and Fluorescence Spectroscopy for Electronic and Photophysical Properties

UV-Visible and fluorescence spectroscopy are powerful tools to investigate the electronic transitions and photophysical properties of molecules like this compound. These techniques are particularly insightful when the pyridine derivative is part of a larger system, such as a metal complex, where charge-transfer transitions can occur. dergipark.org.trresearchgate.net

The UV-Vis absorption spectrum of a ruthenium complex with this compound shows bands that can be assigned to π-π* transitions within the pyridine ligand and metal-to-ligand charge transfer (MLCT) transitions. dergipark.org.trresearchgate.net The solvent can influence the position and intensity of these absorption bands. researchgate.net

Fluorescence spectroscopy provides information about the emissive properties of the compound. Upon excitation at a suitable wavelength, the molecule can emit light at a longer wavelength. The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, can be determined. researchgate.net Studies on related pyridine-containing luminophores have shown that the fluorescence emission can be sensitive to solvent polarity, a phenomenon known as solvatochromism. mdpi.com For a ruthenium complex of this compound, the fluorescence quantum yield was found to be 0.047. researchgate.net The emission maximum was observed to redshift in more polar solvents, indicating stabilization of the excited state. researchgate.net

Table 3: Photophysical Data for a Ruthenium Complex of this compound researchgate.net

| Parameter | Value | Conditions |

|---|---|---|

| Fluorescence Quantum Yield (Φf) | 0.047 | - |

| Emission Maximum (λem) | 608 nm | in Dichloromethane |

| Emission Maximum (λem) | 611 nm | in Acetonitrile (B52724) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound. scbt.comcalpaclab.com The molecular formula of this compound is C₁₄H₂₃N, corresponding to a molecular weight of 205.35 g/mol . scbt.comcalpaclab.com

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The high-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the molecular formula. rsc.org Furthermore, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragment ions provides valuable structural information, acting as a molecular fingerprint. whitman.edumsu.edu The fragmentation of the nonyl chain would likely produce a series of peaks differing by 14 Da (CH₂), which is characteristic of aliphatic chains. whitman.edu

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to study the redox properties of this compound, especially when it is part of an electroactive system like a metal complex. dergipark.org.trresearchgate.net CV measures the current response of a system to a linearly cycled potential sweep. researchgate.net

For a ruthenium complex containing this compound, cyclic voltammetry was used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. dergipark.org.trresearchgate.net These energy levels are crucial for understanding the electronic behavior of the molecule and its potential applications in electronic devices. The study showed that the HOMO and LUMO energy levels were in the range of -5.51 to -5.52 eV and -3.04 to -3.07 eV, respectively. researchgate.net The oxidation peak observed around 1.17 V was associated with the Ru(II)/Ru(III) couple. researchgate.net These results indicated that the side groups on the pyridine ligand did not have a significant effect on the electrochemical properties of the ruthenium complexes studied. researchgate.net